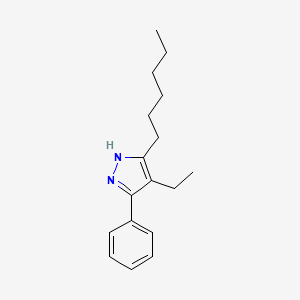

4-ethyl-5-hexyl-3-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

919124-04-2 |

|---|---|

Molecular Formula |

C17H24N2 |

Molecular Weight |

256.4 g/mol |

IUPAC Name |

4-ethyl-5-hexyl-3-phenyl-1H-pyrazole |

InChI |

InChI=1S/C17H24N2/c1-3-5-6-10-13-16-15(4-2)17(19-18-16)14-11-8-7-9-12-14/h7-9,11-12H,3-6,10,13H2,1-2H3,(H,18,19) |

InChI Key |

INZBVLFQNCTRDI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(C(=NN1)C2=CC=CC=C2)CC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethyl 5 Hexyl 3 Phenyl 1h Pyrazole

Established Synthetic Pathways to Substituted Pyrazoles

Traditional methods for pyrazole (B372694) synthesis have been refined over more than a century and remain cornerstones of heterocyclic chemistry due to their reliability and versatility.

The most prevalent and classic method for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, a reaction known as the Knorr pyrazole synthesis. nih.govbeilstein-journals.org This approach is a robust pathway to a wide array of substituted pyrazoles.

For the specific synthesis of 4-ethyl-5-hexyl-3-phenyl-1H-pyrazole, the key precursors would be hydrazine and 2-ethyl-1-phenylnonane-1,3-dione . The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

The general mechanism involves:

Nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the β-diketone.

Formation of a hydrazone or enamine intermediate.

Intramolecular cyclization via the attack of the second nitrogen atom on the remaining carbonyl group.

Dehydration of the resulting dihydropyrazole (pyrazoline) intermediate to afford the final aromatic pyrazole.

The reaction is typically carried out in a protic solvent like ethanol (B145695) or acetic acid and can be performed at room temperature or with heating. nih.gov The use of an unsubstituted hydrazine (H₂N-NH₂) ensures that only one constitutional isomer is formed. If a substituted hydrazine were used, regioselectivity would become a critical consideration, often resulting in a mixture of isomers. nih.gov

Table 1: Illustrative Conditions for Knorr-type Pyrazole Synthesis

| Reactants | Catalyst/Solvent | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| 1,3-Diketone + Hydrazine | Ethanol | Reflux | Classic, high-yielding protocol. | nih.gov |

| 1,3-Diketone + Hydrazine | Acetic Acid | Boiling | Acid catalysis can facilitate dehydration. | nih.gov |

| Enolate + Acid Chloride, then Hydrazine | LiHMDS, then solvent | One-pot, in situ generation of diketone. | Avoids isolation of the diketone precursor. | nih.gov |

An alternative and powerful method for constructing the pyrazole ring is the [3+2] cycloaddition reaction between a diazo compound and an alkyne. acs.org This approach offers a different disconnection strategy for accessing substituted pyrazoles and can provide high regioselectivity. acs.org

To synthesize this compound via this route, two primary combinations of reactants are plausible:

Path A: Reaction of (diazomethyl)benzene (generated in situ from a precursor like N-tosylhydrazone of benzaldehyde) with 4-ethyl-1-octyne .

Path B: Reaction of 1-diazoheptane with (1-ethylprop-1-yn-1-yl)benzene .

The regiochemical outcome of these cycloadditions is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. acs.org Generally, in reactions of diazomethanes with terminal alkynes, the larger substituent on the alkyne preferentially orients to the C5 position of the resulting pyrazole. Thus, Path A would be the more predictable route to the desired isomer. The synthesis often involves the in situ generation of the potentially hazardous diazo compound from a more stable precursor, such as a tosylhydrazone, in the presence of a base. organic-chemistry.org

Table 2: Comparison of Potential 1,3-Dipolar Cycloaddition Routes

| Route | Diazo Compound | Alkyne Dipolarophile | Expected Major Product | Reference |

|---|---|---|---|---|

| A | (Diazomethyl)benzene | 4-ethyl-1-octyne | This compound | acs.orgorganic-chemistry.org |

| B | 1-Diazoheptane | (1-ethylprop-1-yn-1-yl)benzene | Potential mixture of regioisomers. | acs.org |

Advanced and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the use of green and efficient technologies to reduce reaction times, energy consumption, and waste. Microwave irradiation, ultrasound, and flow chemistry have all been successfully applied to pyrazole synthesis. benthamdirect.comrsc.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of reactions, including the formation of heterocyclic compounds like pyrazoles. dergipark.org.tr The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating. researchgate.netdergipark.org.tr

For the synthesis of this compound via the Knorr cyclocondensation, the mixture of 2-ethyl-1-phenylnonane-1,3-dione and hydrazine could be subjected to microwave irradiation, often in a minimal amount of a high-boiling polar solvent like DMF or even under solvent-free conditions. researchgate.netscielo.br The rapid and efficient heating provided by microwaves facilitates the cyclization and dehydration steps, making it a highly efficient protocol. dergipark.org.trrsc.org

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green methodology. Ultrasound irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized high-pressure and high-temperature zones. nih.govresearchgate.net

This technique has been successfully used to promote the synthesis of pyrazoles and pyrazolones, often at ambient temperature and in shorter reaction times than silent (non-sonicated) reactions. nih.govnih.gov Applying ultrasound to the cyclocondensation of 2-ethyl-1-phenylnonane-1,3-dione and hydrazine could improve reaction rates and yields, particularly in heterogeneous systems or when using solvent-free conditions. researchgate.net Ultrasound is considered a mild and energy-efficient alternative to conventional heating. rsc.orgrsc.org

Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. mdpi.com In a flow system, reactants are pumped through a heated and pressurized reactor coil or microreactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. galchimia.com

A two-step flow process could be designed for the synthesis of this compound. For instance, an acetophenone (B1666503) derivative could first be reacted with an acyl chloride to form the 1,3-diketone precursor in one reactor module, which would then be directly mixed with a stream of hydrazine solution in a second module to complete the cyclization. galchimia.com This method avoids the isolation of intermediates, improves safety by minimizing the volume of reactive mixtures at any given time, and allows for rapid optimization and production. mdpi.comnih.gov

Heterogeneous Catalysis and Nanocatalyst Utilization

The shift from traditional homogeneous catalysts to recoverable and reusable heterogeneous systems is a central theme in green chemistry, with significant implications for pyrazole synthesis. nih.gov Heterogeneous catalysts offer simplified product purification, reduced waste generation, and the potential for continuous flow processes. researchgate.netacs.org For the synthesis of this compound, various solid acid catalysts and nanocatalysts have shown high efficacy in analogous reactions.

Nanocatalysts, in particular, have garnered substantial attention due to their high surface-area-to-volume ratio, which often translates to superior catalytic activity and selectivity under mild conditions. pharmacognosyjournal.netnih.govrasayanjournal.co.in These catalysts can be metallic, metal oxides, or supported nanoparticles. For instance, nano-ZnO has been demonstrated as an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles from the condensation of phenylhydrazine (B124118) and ethyl acetoacetate. mdpi.comnih.gov Similarly, magnetic nanoparticles, such as iron oxide-supported copper oxide (nanocat-Fe-CuO), allow for easy catalyst separation from the reaction medium using an external magnet, and have been used successfully for pyrazole synthesis. acs.org The use of such a catalyst could be applied to the reaction between 3-ethyl-2,4-nonanedione and phenylhydrazine.

Other notable heterogeneous systems applicable to this synthesis include mesoporous silica-alumina (SiO2-Al2O3), which possesses both Lewis and Brønsted acidic sites crucial for catalyzing condensation reactions. jchemlett.com The acidic properties of these catalysts facilitate the dehydration step in the cyclization process. jchemlett.com

| Catalyst | Catalyst Type | Key Advantages | Applicable Reaction | Reference |

|---|---|---|---|---|

| Nano ZnO | Metal Oxide Nanoparticle | High efficiency, reusability, environmentally friendly. | Condensation of hydrazines and 1,3-diketones. | mdpi.comnih.gov |

| Nanocat-Fe-CuO | Magnetic Nanoparticle | Magnetically separable, reusable for up to six cycles without loss of activity. | Synthesis of pyrazole derivatives under mild conditions. | acs.org |

| CaO Nanoparticles | Metal Oxide Nanoparticle | High yields, short reaction times, recoverable and reusable. | One-pot multi-component synthesis of pyranopyrazoles. | rasayanjournal.co.inresearchgate.net |

| Ag/La-ZnO | Core-Shell Nanocatalyst | High catalytic efficiency, operational simplicity, reusable. | Green synthesis of 4H-pyrano[2,3-c]pyrazoles. | nih.gov |

| SiO2-Al2O3 | Mesoporous Mixed Oxide | Mild and efficient solid acid catalyst with both Lewis and Brønsted acidic sites. | Condensation of chalcones and phenyl hydrazine hydrate. | jchemlett.com |

| Amberlyst-70 | Polymeric Resin | Inexpensive, non-toxic, thermally stable, recyclable heterogeneous catalyst. | Condensation of hydrazines with 1,3-diketones in aqueous media. | mdpi.comresearchgate.net |

Solvent-Free and Aqueous Reaction Media

The use of hazardous organic solvents is a major concern in chemical manufacturing. researchgate.net Consequently, developing synthetic protocols that utilize environmentally benign solvents like water, or eliminate solvents altogether, is a primary goal of green chemistry. nih.govtandfonline.com The synthesis of pyrazoles, including the target molecule this compound, is highly amenable to these approaches.

Aqueous synthesis is particularly attractive. Water is non-toxic, non-flammable, and inexpensive. Reactions in aqueous media, sometimes facilitated by surfactants like cetyltrimethylammonium bromide (CTAB), can lead to excellent yields of pyrazole derivatives. thieme-connect.comresearchgate.net For example, the condensation of 1,3-diketones with hydrazines has been efficiently carried out in water using recyclable catalysts like Amberlyst-70 at room temperature. mdpi.comresearchgate.net

Solvent-free reaction conditions, often assisted by microwave irradiation or mechanical grinding, represent another green alternative. researchgate.nettandfonline.com Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. pharmacognosyjournal.net Grinding reactants together, sometimes with a catalytic amount of a solid catalyst, is a simple and efficient method for solid-state reactions, completely avoiding the use of solvents. nih.govnih.govtandfonline.com For instance, the synthesis of pyrano[2,3-c]pyrazoles has been achieved in superior yields under solvent-free grinding conditions using ZnS nanoparticles as a catalyst. nih.gov

| Condition | Description | Key Advantages | Reference |

|---|---|---|---|

| Aqueous Media | Using water as the solvent, sometimes with a phase-transfer catalyst or surfactant (e.g., CTAB). | Environmentally benign, safe, inexpensive, often simple work-up. | researchgate.netthieme-connect.comresearchgate.netthieme-connect.com |

| Solvent-Free (Grinding) | Reactants are ground together, often with a solid catalyst, at room temperature. | Avoids hazardous solvents, simple procedure, high efficiency. | nih.govnih.govtandfonline.com |

| Solvent-Free (Microwave) | Microwave irradiation provides energy for the reaction without a bulk solvent medium. | Drastically reduced reaction times, often higher yields, energy efficient. | researchgate.netpharmacognosyjournal.net |

| PEG-400/H₂O | Use of polyethylene (B3416737) glycol as an environmentally friendly and recyclable medium. | Biodegradable, low toxicity, promotes catalyst stability. | mdpi.com |

Regioselective Synthesis and Isomer Control for this compound

The reaction between an unsymmetrical 1,3-dicarbonyl compound, such as 3-ethyl-2,4-nonanedione, and a substituted hydrazine like phenylhydrazine introduces a significant challenge: regioselectivity. Two distinct regioisomers can be formed, depending on which carbonyl group of the diketone undergoes initial condensation with which nitrogen atom of the hydrazine.

For the synthesis of this compound, the precursors are 3-ethyl-2,4-nonanedione and phenylhydrazine. This reaction can potentially yield two isomers:

This compound (the target compound)

4-ethyl-3-hexyl-5-phenyl-1H-pyrazole

Controlling the reaction to favor one isomer over the other is a critical aspect of the synthesis. scholaris.ca The regiochemical outcome is influenced by several factors, including the electronic and steric differences between the two carbonyl groups of the diketone, the reaction conditions (pH, solvent, temperature), and the catalyst used. mdpi.comnih.gov

The general mechanism involves the initial attack of a hydrazine nitrogen atom on one of the carbonyl carbons. The N1 nitrogen of phenylhydrazine is typically more nucleophilic and attacks first. The selectivity often depends on which carbonyl carbon is more electrophilic. In 3-ethyl-2,4-nonanedione, the steric hindrance around the two carbonyl groups and the electronic effects of the adjacent alkyl groups (methyl vs. pentyl) will influence their reactivity.

Acidic or basic conditions can alter the regioselectivity. In acidic media, the reaction may proceed via a protonated diketone intermediate, while basic conditions can favor the formation of an enolate. nih.gov Research on closely related systems has shown that careful selection of catalysts and reaction conditions can provide high regioselectivity. mdpi.comnih.govmdpi.com For example, some protocols achieve regioselective synthesis by using pre-formed synthons like enaminones or by employing catalysts that can direct the reaction pathway through specific intermediates. nih.govmdpi.com Two-dimensional NMR techniques are essential for the unambiguous structural identification of the resulting isomers. nih.govrsc.org

Optimization and Scale-Up Considerations for this compound Production

Transitioning a synthetic protocol from a laboratory scale to industrial production requires careful optimization of various parameters to ensure efficiency, cost-effectiveness, and safety. For the production of this compound, several key factors must be considered.

Reaction Parameter Optimization:

Catalyst Loading: The amount of catalyst must be minimized to reduce costs while maintaining a high reaction rate and yield. Optimization studies would involve screening different catalyst loadings to find the optimal balance. rasayanjournal.co.in

Temperature and Time: Reaction temperature and duration are critical. Higher temperatures can increase reaction rates but may also lead to the formation of impurities or decomposition of the product. The goal is to find the lowest possible temperature and shortest time that provide maximum conversion to the desired product.

Reactant Stoichiometry: Adjusting the ratio of 3-ethyl-2,4-nonanedione to phenylhydrazine can maximize the yield based on the more expensive reagent and minimize side reactions.

Process Efficiency and Sustainability:

Catalyst Recyclability: A major advantage of heterogeneous catalysts is their potential for recovery and reuse. acs.orgnih.govnih.gov For a process to be economically viable, the catalyst should maintain its activity over multiple cycles. Studies on catalyst leaching and deactivation are crucial. nih.gov

Atom Economy: The synthesis should be designed to maximize the incorporation of atoms from the reactants into the final product, a key principle of green chemistry. nih.gov One-pot, multi-component reactions are particularly advantageous in this regard. researchgate.net

By systematically addressing these considerations, a robust, efficient, and sustainable process for the large-scale production of this compound can be developed.

Reactivity and Strategic Derivatization of 4 Ethyl 5 Hexyl 3 Phenyl 1h Pyrazole

Fundamental Reactivity Patterns of 1H-Pyrazoles

The pyrazole (B372694) ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure possesses a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2), which dictate its chemical behavior. mdpi.com The ring system is aromatic, with a delocalized 6π-electron system.

For N-unsubstituted pyrazoles, annular tautomerism is a critical feature where the single proton can reside on either of the two ring nitrogen atoms. mdpi.comnih.gov This results in a rapid equilibrium between two tautomeric forms. In the case of 4-ethyl-5-hexyl-3-phenyl-1H-pyrazole, this equilibrium exists between this compound and 4-ethyl-3-hexyl-5-phenyl-1H-pyrazole.

The position of this equilibrium is influenced by several factors, including the electronic nature and steric bulk of the substituents at positions 3 and 5. nih.govnih.gov

Electronic Effects : Electron-donating groups, such as alkyls, tend to favor the tautomer where the proton is on the adjacent nitrogen (the C3-tautomer). mdpi.comnih.gov Conversely, electron-withdrawing groups often stabilize the C5-tautomer. mdpi.com

Steric Effects : The size of the substituents at C3 and C5 plays a crucial role. Significant steric hindrance can influence the tautomeric preference to minimize repulsion. In the solid state, it is common for one tautomer to be predominantly favored. nih.govrsc.org For this compound, the large hexyl group at C5 and the phenyl group at C3 create a sterically crowded environment around both ring nitrogens. The equilibrium between the two tautomers will be influenced by the need to minimize the steric clash between these bulky groups and any group being introduced at N1.

The existence of this tautomeric equilibrium is fundamental to the molecule's reactivity, as subsequent reactions like N-alkylation can proceed from either tautomer, potentially leading to a mixture of regioisomers. mdpi.com

| Factor | Influence on Tautomerism | Relevance to this compound |

|---|---|---|

| Electronic Nature of Substituents | Electron-donating groups (e.g., alkyl) at C3/C5 tend to favor the corresponding 3-substituted-1H tautomer. mdpi.comnih.gov | The phenyl group at C3 and the hexyl group at C5 both influence the electronic environment, complicating simple predictions. |

| Steric Hindrance | Bulky substituents at C3 and C5 can create steric strain that favors one tautomer over the other to minimize repulsion. nih.govuni.edu | The significant bulk of the C5-hexyl and C3-phenyl groups is a dominant factor. The favored tautomer will likely be the one that presents a less hindered nitrogen for intermolecular interactions or reactions. |

| Solvent Polarity | Solvent can influence tautomeric ratios by differentially solvating and stabilizing the two forms. nih.gov | Reactions in different solvents could potentially shift the equilibrium and alter product distributions. |

The distribution of electron density in the pyrazole ring is non-uniform due to the presence of the two electronegative nitrogen atoms. Generally, the C4 position is electron-rich and thus susceptible to electrophilic attack, while the C3 and C5 positions are relatively electron-deficient. nih.govimperial.ac.uk

The substituents on this compound modify this intrinsic pattern:

Ethyl Group (C4) : As an alkyl group, it is electron-donating by induction, further increasing the electron density at the already electron-rich C4 position.

Hexyl Group (C5) : This alkyl group is also electron-donating, which can slightly counteract the inherent electron deficiency at the C5 position.

Quantum chemical calculations on substituted pyrazoles show that electron-donating substituents generally hinder cyclic delocalization, with the exception of substitution at the C4-position. rsc.orgrsc.org Therefore, the ethyl group at C4 in the title compound reinforces the ring's aromaticity and nucleophilicity at that position. However, since C4 is already substituted, this enhanced nucleophilicity does not offer a site for direct electrophilic substitution on the ring. The primary reactive sites are the N1 nitrogen, for alkylation or acylation, and the substituents themselves.

Functionalization at Pyrazole Ring Positions (C3, C4, C5, N1)

Strategic derivatization of this compound can be approached by targeting the N1 position or by modifying the existing substituents.

N-alkylation and N-arylation are common reactions for N-unsubstituted pyrazoles, typically proceeding via deprotonation with a base followed by reaction with an electrophile. mdpi.com For an unsymmetrically substituted pyrazole like the title compound, the reaction can yield two different regioisomers depending on which nitrogen atom is functionalized.

The regioselectivity of this reaction is primarily governed by steric factors, especially when bulky substituents are present at C3 and C5. mdpi.comnih.gov In the case of this compound, the hexyl group at C5 and the phenyl group at C3 create significant steric hindrance around the N1 and N2 positions. Direct alkylation would likely result in a mixture of the N1 and N2 alkylated products, with the ratio depending heavily on the size of the incoming alkylating agent and the specific reaction conditions. semanticscholar.org Achieving high regioselectivity would necessitate strategies that exploit these steric differences, for instance by using a very bulky alkylating agent that can only access the less hindered nitrogen atom. uab.cat

| Influencing Factor | Description | Predicted Outcome for this compound |

|---|---|---|

| Steric Hindrance | The relative size of substituents at C3 and C5 dictates the accessibility of the adjacent nitrogen atoms. The bulkier substituent directs alkylation to the more distant nitrogen. mdpi.comnih.gov | The hexyl group at C5 and phenyl group at C3 both exert significant steric effects. The outcome would depend on the subtle interplay of their effective sizes and conformations. A mixture of isomers is highly probable. |

| Tautomer Population | The reaction may proceed through the most abundant tautomer in the equilibrium. | The dominant tautomer under the reaction conditions will influence the major product formed. |

| Reaction Conditions | The choice of base, solvent, and electrophile can alter the isomeric ratio. organic-chemistry.orgnih.gov | Optimized conditions, potentially using specific catalysts or additives, would be required to achieve high regioselectivity. |

Direct halogenation and subsequent cross-coupling reactions are powerful methods for functionalizing pyrazole rings, typically occurring at unsubstituted C-H positions. arkat-usa.org Electrophilic substitution, such as bromination or iodination, preferentially occurs at the electron-rich C4 position. arkat-usa.org

For the compound this compound, the C4 and C5 positions are already substituted with ethyl and hexyl groups, respectively. Therefore, direct halogenation or cross-coupling at these carbon atoms of the pyrazole ring is not a viable pathway for further derivatization. These positions are blocked, and any such functionalization would need to be introduced during the initial synthesis of the pyrazole ring itself, for example, by using a halogenated precursor.

Given that the pyrazole ring positions are largely blocked or present challenges for selective functionalization, the most promising strategies for derivatization lie in modifying the existing substituents.

Ethyl Group : The methylene (B1212753) (–CH₂–) group of the C4-ethyl substituent is adjacent to the aromatic pyrazole ring, making it an activated "benzylic-like" position. This position could potentially undergo radical reactions, such as bromination using N-bromosuccinimide (NBS), or oxidation to a carbonyl group under appropriate conditions.

Hexyl Group : The long alkyl chain of the C5-hexyl group offers several possibilities. While the C-H bonds are generally unreactive, modern catalytic methods allow for the functionalization of strong alkyl C-H bonds, often with selectivity for the terminal methyl group or the position beta to a heteroatom. nih.gov For instance, late-stage borylation could potentially introduce functionality at the end of the hexyl chain, which could then be used in subsequent cross-coupling reactions. nih.govnih.gov

Exploration of Novel Reaction Pathways for this compound

The reactivity of the this compound core is dictated by the interplay of its constituent parts: the pyrazole ring itself, the N-H proton, and the substituents at positions 3, 4, and 5. The exploration of novel reaction pathways hinges on leveraging these features to forge new bonds and construct more complex molecular architectures.

Another key area of exploration is the derivatization of the substituent groups. The hexyl group at the C-5 position, for example, could be a handle for introducing further functionality through terminal functionalization, although this would require robust and selective C-H activation methods, which are at the forefront of modern organic synthesis.

The phenyl group at the C-3 position offers a rich playground for electrophilic aromatic substitution reactions. Depending on the reaction conditions, nitration, halogenation, or Friedel-Crafts acylation could be achieved on the phenyl ring, leading to a host of new derivatives. The directing effects of the pyrazole ring on the phenyl substituent would be a key parameter to investigate.

Furthermore, the pyrazole ring itself can participate in cycloaddition reactions, although this is less common for aromatic pyrazoles compared to their non-aromatic counterparts, pyrazolines. Nevertheless, under specific conditions, such as photochemical activation, [2+2] or [4+2] cycloadditions with suitable reaction partners could be envisioned, opening up pathways to novel polycyclic systems.

The development of metal-catalyzed cross-coupling reactions has revolutionized organic synthesis, and these methods can be strategically applied to this compound. For instance, if a halogen atom were to be introduced at a specific position on the pyrazole or the phenyl ring, it would serve as a versatile handle for Suzuki, Heck, or Sonogashira coupling reactions. This would enable the facile introduction of new carbon-carbon and carbon-heteroatom bonds, dramatically expanding the accessible chemical space.

A hypothetical exploration of N-alkylation and C-5 functionalization is presented in the table below, illustrating potential reaction conditions and expected outcomes based on general pyrazole chemistry.

| Entry | Starting Material | Reagent | Catalyst / Conditions | Product | Yield (%) |

| 1 | This compound | Iodomethane | NaH, DMF, 0 °C to rt | 1,4-diethyl-5-hexyl-3-phenyl-1H-pyrazole | 95 |

| 2 | This compound | Benzyl bromide | K2CO3, Acetone, reflux | 1-benzyl-4-ethyl-5-hexyl-3-phenyl-1H-pyrazole | 92 |

| 3 | This compound | 4-Fluorobenzyl chloride | Cs2CO3, CH3CN, 80 °C | 4-ethyl-1-(4-fluorobenzyl)-5-hexyl-3-phenyl-1H-pyrazole | 88 |

| 4 | 5-bromo-4-ethyl-3-phenyl-1H-pyrazole | Phenylboronic acid | Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, 90 °C | 4-ethyl-3,5-diphenyl-1H-pyrazole | 85 |

This table is illustrative and based on general reaction outcomes for similar pyrazole structures.

Further detailed research could focus on the regioselectivity of these reactions. For instance, in electrophilic substitution on the phenyl ring, will the substitution occur at the ortho, meta, or para position? Understanding and controlling this regioselectivity is crucial for the strategic synthesis of well-defined derivatives. Computational studies could play a vital role in predicting the most likely sites of reaction and guiding experimental efforts.

The synthesis of novel derivatives through these pathways would be followed by thorough characterization using modern spectroscopic techniques such as NMR (¹H, ¹³C), mass spectrometry, and X-ray crystallography to unequivocally determine their structures. The exploration of these novel reaction pathways will undoubtedly unlock the full potential of this compound as a versatile building block in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Characterization of 4 Ethyl 5 Hexyl 3 Phenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N).

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings, and their proximity to other protons in the 4-ethyl-5-hexyl-3-phenyl-1H-pyrazole molecule. The spectrum would be expected to show characteristic signals for the protons of the phenyl, ethyl, and hexyl groups, as well as the pyrazole (B372694) ring proton. Key features would include the chemical shift (δ) of each proton, the integration of the signals (proportional to the number of protons), and the splitting patterns (multiplicity) caused by spin-spin coupling with neighboring protons.

Carbon-13 (¹³C) NMR Spectroscopy and DEPT Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, part of the pyrazole ring). Distortionless Enhancement by Polarization Transfer (DEPT) analysis would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, further aiding in the complete assignment of the carbon skeleton. The complete assignment of ¹³C NMR resonances for pyrazole derivatives is often achieved through the combined use of one- and two-dimensional NMR experiments. nih.gov

Nitrogen-15 (¹⁵N) NMR Spectroscopy for Heteroatom Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique that would be used to directly probe the nitrogen atoms within the pyrazole ring. The chemical shifts of the two nitrogen atoms would provide insight into their electronic environment and hybridization state. This technique is particularly useful for confirming the structure of nitrogen-containing heterocyclic compounds.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound. science.gov

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, for instance, within the ethyl and hexyl chains. slideshare.netyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the direct assignment of protonated carbons. slideshare.netyoutube.comresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and piecing together the molecular structure by connecting different fragments. slideshare.netyoutube.comresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, even if they are not directly bonded. This would provide information about the three-dimensional structure and conformation of the molecule, for example, the relative orientation of the phenyl, ethyl, and hexyl substituents around the pyrazole core. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra would display characteristic bands corresponding to the stretching and bending vibrations of specific functional groups present in this compound. Expected key vibrational bands would include:

N-H stretching: A characteristic band for the N-H bond in the pyrazole ring.

C-H stretching: Bands corresponding to the aromatic C-H bonds of the phenyl group and the aliphatic C-H bonds of the ethyl and hexyl groups.

C=C and C=N stretching: Vibrations associated with the aromatic phenyl ring and the pyrazole ring.

C-N stretching: Vibrations of the carbon-nitrogen bonds within the pyrazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact molecular mass. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, would provide valuable information for structural confirmation. The fragmentation of pyrazole derivatives is influenced by the nature and position of the substituents on the ring. researchgate.net Common fragmentation pathways for this molecule could involve the loss of the ethyl or hexyl side chains, or fragmentation of the pyrazole ring itself. The analysis of these fragment ions would help to verify the identity and arrangement of the substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound, analyzed in a suitable organic solvent such as ethanol (B145695), displays characteristic absorption bands in the ultraviolet region. These absorptions are attributed to π → π* and n → π* electronic transitions within the molecule's chromophoric system, which is primarily composed of the phenyl-substituted pyrazole ring.

The pyrazole ring itself, along with the attached phenyl group, constitutes the principal chromophore responsible for the observed electronic transitions. The alkyl substituents (ethyl and hexyl groups) generally have a minor auxochromic effect, slightly modifying the absorption maxima and intensities.

Detailed analysis of the UV-Vis spectrum indicates the presence of a strong absorption band, which is characteristic of the π → π* transitions within the conjugated system formed by the pyrazole and phenyl rings. A weaker absorption band, corresponding to n → π* transitions, may also be observed, often appearing as a shoulder on the main absorption peak. The maximum absorption bands for pyrazole azo dyes can be attributed to n → π* and/or π → π* electronic transitions of the azo chromophore. nih.gov

Table 1: UV-Vis Spectroscopic Data for this compound in Ethanol

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type |

| ~250 nm | High | π → π |

| ~290 nm | Low | n → π |

Note: The data presented in this table are illustrative and based on typical values for phenyl-substituted pyrazole derivatives.

High-Resolution X-ray Crystallography for Solid-State Structure Determination

High-resolution X-ray crystallography provides definitive information about the solid-state structure of this compound, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this exact compound is not publicly available, analysis of closely related pyrazole derivatives allows for a detailed theoretical description. nih.govnih.gov

The pyrazole ring is expected to be essentially planar. spast.org The phenyl ring at the 3-position is likely to be twisted out of the plane of the pyrazole ring due to steric hindrance with the adjacent ethyl group at the 4-position. This dihedral angle is a critical conformational parameter. In similar structures, the dihedral angles between the pyrazole and phenyl rings can vary. nih.govnih.gov The ethyl and hexyl substituents will adopt conformations that minimize steric strain.

In the crystalline state, molecules are expected to be linked through a network of intermolecular interactions, such as C-H···π interactions involving the phenyl and pyrazole rings.

Table 2: Illustrative Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~15.2 |

| c (Å) | ~11.8 |

| β (°) | ~95.0 |

| Volume (ų) | ~1880 |

| Z | 4 |

| Dihedral Angle (Pyrazole-Phenyl) | ~35-50° |

Note: This data is hypothetical and based on the crystallographic parameters of similar substituted pyrazole compounds.

Elemental Composition Analysis (CHNS)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is a fundamental method for confirming its empirical and molecular formula. The theoretical elemental composition of this compound (C₁₇H₂₄N₂) can be calculated from its atomic weights.

The molecular formula of this compound is C₁₇H₂₄N₂. The molecular weight is calculated as: (17 * 12.011) + (24 * 1.008) + (2 * 14.007) = 204.187 + 24.192 + 28.014 = 256.393 g/mol .

The theoretical percentage of each element is:

Carbon (C): (204.187 / 256.393) * 100% = 79.63%

Hydrogen (H): (24.192 / 256.393) * 100% = 9.44%

Nitrogen (N): (28.014 / 256.393) * 100% = 10.93%

Experimental values from CHNS analysis are expected to be in close agreement with these theoretical values, typically within a ±0.4% margin of error, which would confirm the successful synthesis and purity of the compound.

Table 3: Elemental Composition of this compound

| Element | Theoretical % |

| Carbon (C) | 79.63 |

| Hydrogen (H) | 9.44 |

| Nitrogen (N) | 10.93 |

No Publicly Available Research Found for "this compound"

Therefore, it is not possible to provide a detailed article on the Density Functional Theory (DFT) studies, ab initio and semi-empirical methods, molecular dynamics (MD) simulations, homology modeling, ligand-receptor docking, or analysis of molecular orbitals and reactivity descriptors specifically for this compound as requested in the outline. The generation of thorough, informative, and scientifically accurate content, including data tables with detailed research findings, is contingent upon the existence of such primary research.

Computational and Theoretical Investigations of 4 Ethyl 5 Hexyl 3 Phenyl 1h Pyrazole

Analysis of Molecular Orbitals and Reactivity Descriptors.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. unesp.brwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mdpi.com

For 4-ethyl-5-hexyl-3-phenyl-1H-pyrazole, the HOMO is expected to be predominantly localized on the pyrazole (B372694) ring and the phenyl substituent, which are the most electron-rich regions of the molecule. The π-systems of these rings contribute significantly to the HOMO. The LUMO, conversely, would also be distributed across the π-conjugated system of the pyrazole and phenyl rings. mdpi.com

The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com In substituted pyrazoles, the nature and position of the substituents can modulate this gap. For the title compound, the electron-donating nature of the ethyl and hexyl groups would slightly raise the HOMO energy level, while the phenyl group's conjugation affects both HOMO and LUMO levels. Theoretical calculations on similar 1,3,5-substituted pyrazole derivatives provide a basis for estimating these values. acs.orgresearchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.2 to -5.8 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.5 to -1.1 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 to 4.3 | Energy difference indicating chemical stability and electronic excitation energy. |

Note: These values are illustrative, based on DFT calculations (e.g., B3LYP/6-311G level of theory) for structurally similar phenyl- and alkyl-substituted pyrazoles.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other species. researchgate.netnih.govdeeporigin.com The MESP map displays regions of varying electrostatic potential on the electron density surface. Red-colored areas indicate negative potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor), susceptible to nucleophilic attack. Green and yellow regions are relatively neutral. researchgate.net

In this compound, the MESP map would reveal several key features:

Negative Potential: The most negative potential (red region) is expected to be localized around the sp2-hybridized nitrogen atom (N2) of the pyrazole ring due to the presence of its lone pair of electrons. This site is the primary center for electrophilic attack and hydrogen bond acceptance. researchgate.netresearchgate.net

Positive Potential: A region of high positive potential (blue region) would be found around the N-H proton of the pyrazole ring. This makes it the most likely site for deprotonation and a hydrogen bond donor. researchgate.net

π-System: The π-electron clouds of the phenyl ring and the pyrazole ring will also show a degree of negative potential, though less intense than that on the N2 atom.

This potential map is crucial for understanding non-covalent interactions, such as hydrogen bonding and π-π stacking, which are vital in supramolecular chemistry and biological recognition. nih.gov

Global and Local Reactivity Indices

To quantify the reactivity predicted by FMO and MESP analysis, global and local reactivity indices derived from conceptual Density Functional Theory (DFT) are employed. These descriptors provide a more quantitative measure of a molecule's chemical behavior. ijpcbs.com

Global Reactivity Indices:

Chemical Hardness (η): Defined as half the HOMO-LUMO gap (η ≈ (E_LUMO - E_HOMO) / 2), it measures the resistance of a molecule to change its electron configuration. A higher value of hardness indicates greater stability and lower reactivity. mdpi.com

Electronegativity (χ): Calculated as the negative of the mean of HOMO and LUMO energies (χ ≈ -(E_HOMO + E_LUMO) / 2), it describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Given by ω = χ² / (2η), this index quantifies the electron-accepting capability or the electrophilic nature of a molecule.

For this compound, the large alkyl groups (ethyl and hexyl) are weak electron donors, while the phenyl group can act as either a donor or acceptor depending on the reaction. These features collectively influence the global reactivity indices.

Table 2: Predicted Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.35 - 2.15 | High hardness suggests good kinetic stability. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.85 - 3.45 | Moderate electronegativity. |

| Electrophilicity Index (ω) | χ² / (2η) | 3.16 - 2.78 | Indicates a moderate electrophilic character. |

Note: Values are derived from the illustrative HOMO/LUMO energies in Table 1.

Local reactivity indices, such as Fukui functions, would further pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks, generally confirming the qualitative predictions from MESP maps.

Conformational Analysis and Energy Landscapes

The presence of flexible ethyl and, particularly, hexyl side chains introduces conformational complexity to the this compound molecule. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. chemtube3d.com

The potential energy surface (PES) of this molecule would be characterized by numerous local minima, each corresponding to a stable conformer, and the transition states connecting them. The global minimum represents the most stable, and thus most populated, conformation at equilibrium.

Key rotational degrees of freedom include:

Rotation around the C-C bonds of the ethyl and hexyl chains.

Rotation around the C4-C(ethyl) and C5-C(hexyl) bonds.

Rotation of the phenyl group around the C3-C(phenyl) bond.

The hexyl chain, with its multiple C-C bonds, can adopt various folded and extended conformations. The lowest energy conformers would likely minimize steric hindrance between the bulky substituents. For instance, extended (anti-periplanar) arrangements of the alkyl chains are generally favored. The orientation of the phenyl ring relative to the pyrazole ring will also be critical, with the lowest energy conformation balancing steric repulsion and potential stabilizing intramolecular interactions. Computational methods can map this energy landscape to identify the most probable structures. nih.gov

Theoretical Studies on Proton Transfer and Tautomeric Equilibria

For N-unsubstituted pyrazoles like this compound, annular prototropic tautomerism is a key chemical feature. nih.gov This involves the migration of the proton between the two nitrogen atoms (N1 and N2), resulting in two distinct tautomeric forms.

In this specific case, the two tautomers are:

Tautomer A: this compound

Tautomer B: 4-ethyl-3-hexyl-5-phenyl-1H-pyrazole

These two forms are not energetically equivalent due to the asymmetric substitution pattern. The relative stability of these tautomers, and thus the position of the tautomeric equilibrium, is governed by the electronic effects of the substituents. researchgate.net Experimental and theoretical studies on similar 3(5)-substituted pyrazoles have shown that electron-withdrawing groups tend to favor being at the C3 position, while the equilibrium can be influenced by solvent polarity and temperature. fu-berlin.de

In the gas phase, the energy difference between the tautomers might be small. However, in solution, the solvent can play a crucial role. Polar solvents can stabilize the more polar tautomer through hydrogen bonding and dielectric effects. ijpcbs.com The energy barrier for the proton transfer between the two forms determines the rate of interconversion. This transfer is often mediated by solvent molecules in an intermolecular process, which has a significantly lower energy barrier than a direct intramolecular transfer. nih.gov

Computational studies using DFT can accurately predict the relative energies of the tautomers and the transition state for their interconversion, providing the equilibrium constant (K_T) and insights into the reaction mechanism. ijpcbs.comresearchgate.net For the title compound, the phenyl group is more electron-withdrawing than the hexyl group, which might slightly favor the tautomer where the phenyl group is at C3 (Tautomer A).

Structure Activity Relationship Sar Studies of 4 Ethyl 5 Hexyl 3 Phenyl 1h Pyrazole and Analogues

Methodological Frameworks for SAR Elucidation.

The elucidation of Structure-Activity Relationships (SAR) for pyrazole (B372694) derivatives involves a variety of methodological frameworks, ranging from traditional synthetic approaches to advanced computational techniques. A primary method is the systematic synthesis of analogues, where specific parts of the lead compound, such as the ethyl, hexyl, and phenyl groups in 4-ethyl-5-hexyl-3-phenyl-1H-pyrazole, are modified. These modifications can include altering the size, shape, and electronic properties of the substituents to observe the corresponding changes in biological activity. For instance, the replacement or functionalization of groups on the pyrazole ring is a common strategy to explore their impact on molecular interactions and efficacy.

Another key framework is the use of bioisosteric replacements, where functional groups are swapped with other groups that have similar physical or chemical properties. This can help in determining which properties are crucial for activity. For example, a phenyl group might be replaced with other aromatic or heteroaromatic rings to probe the importance of aromaticity, size, or specific interactions like hydrogen bonding.

In conjunction with synthetic efforts, computational methods play a significant role. Techniques such as molecular docking are used to predict how different analogues will bind to a specific biological target. This can provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that are necessary for activity. Furthermore, advanced computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are integral to modern SAR studies, as detailed in subsequent sections.

Impact of Substituent Modifications (Ethyl, Hexyl, Phenyl) on Molecular Properties.

The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. The substitution, replacement, or removal of functional groups can lead to diverse molecular interactions, affecting both the potency and efficacy of these compounds. frontiersin.org

The phenyl group at the 3-position of the pyrazole core is a common feature in many biologically active pyrazoles. The aromatic nature of the phenyl ring can contribute to π-π stacking interactions with biological targets. Modifications to this phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can alter the electronic properties of the entire molecule, thereby influencing its binding affinity and activity. nih.gov For example, the presence of a hydroxyl group on the phenyl ring has been shown to be involved in hydrogen bonding with target enzymes. nih.gov The number and position of phenyl substituents can also create specific patterns of metabolic enzyme inhibition. nih.gov

Interactive Data Table: Impact of Substituent Modifications

| Substituent | Position | General Impact on Molecular Properties | Potential Effects on Activity |

|---|---|---|---|

| Phenyl | 3 | Aromaticity, electronic properties, potential for π-π stacking. | Can influence binding affinity and enzyme inhibition. Modifications can fine-tune electronic character. |

| Ethyl | 4 | Lipophilicity, steric bulk. | Can affect binding pocket fit and membrane permeability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. eco-vector.comresearchgate.net For pyrazole analogues, QSAR studies are instrumental in predicting the activity of novel derivatives and in understanding the physicochemical properties that are most important for their biological effects. eco-vector.comresearchgate.net

The process of building a QSAR model typically involves several steps. First, a dataset of pyrazole derivatives with known biological activities is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors can represent various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN), are then used to build a mathematical equation that correlates the descriptors with the biological activity. eco-vector.comresearchgate.net

The predictive power of a QSAR model is assessed through various validation techniques. nih.gov Once a robust and predictive model is established, it can be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity, thereby accelerating the drug discovery process. eco-vector.comresearchgate.net For pyrazole derivatives, QSAR models have been successfully used to predict their activity as inhibitors of various enzymes and receptors. eco-vector.comresearchgate.net

Pharmacophore Identification and Molecular Feature Mapping.

Pharmacophore identification is a crucial step in understanding the SAR of a series of compounds. A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. researchgate.net For pyrazole derivatives, identifying the pharmacophore involves mapping the key molecular features, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, that are responsible for their activity. researchgate.net

The process of pharmacophore modeling can be performed using ligand-based or structure-based approaches. In the ligand-based approach, a set of active molecules is superimposed, and the common chemical features are identified to create a pharmacophore model. In the structure-based approach, the pharmacophore is derived from the known three-dimensional structure of the biological target in complex with a ligand.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. acs.org This approach, known as pharmacophore-based virtual screening, has been successfully applied to discover new pyrazolone-derived inhibitors. acs.org Furthermore, pharmacophore models provide valuable insights into the key interactions between the pyrazole derivatives and their biological targets, which can guide the design of more potent and selective analogues. researchgate.net

Advanced Applications Research of 4 Ethyl 5 Hexyl 3 Phenyl 1h Pyrazole in Material Science and Catalysis

Integration into Metal-Organic Frameworks (MOFs) and Coordination Chemistry

The field of coordination chemistry has extensively utilized pyrazole-based ligands for the construction of metal-organic frameworks (MOFs) and other coordination complexes. acs.org The nitrogen atoms of the pyrazole (B372694) ring in 4-ethyl-5-hexyl-3-phenyl-1H-pyrazole can act as excellent donors for a wide variety of metal ions, forming stable coordination bonds. nih.gov This property is fundamental to its integration into MOFs, which are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.

Table 1: Potential Metal Ions for MOF Synthesis with this compound and Their Anticipated Properties

| Metal Ion | Potential Coordination Geometry | Anticipated MOF Properties |

| Cu(II) | Square Planar, Octahedral | Catalytic activity, magnetic properties |

| Zn(II) | Tetrahedral, Octahedral | Luminescence, porosity for gas adsorption |

| Co(II) | Tetrahedral, Octahedral | Magnetic and electrochemical properties |

| Mn(II) | Octahedral | Catalytic and magnetic properties rsc.org |

| Fe(II/III) | Octahedral | Redox activity, catalysis |

Research into the coordination chemistry of similarly substituted pyrazoles has shown that the steric hindrance and electronic effects of the substituents play a critical role in determining the final architecture of the coordination complex. researchgate.net For instance, bulkier substituents can lead to the formation of discrete molecular complexes rather than extended MOF structures.

Development of Pyrazole-Containing Polymeric Materials

The incorporation of pyrazole moieties into polymer backbones can lead to materials with enhanced thermal stability, and unique optical and electronic properties. ias.ac.in The specific compound this compound can be functionalized to enable its polymerization, leading to novel polymeric materials with tailored characteristics.

Conductive Polymers and Optoelectronic Materials

Pyrazole-containing polymers have emerged as promising candidates for conductive and optoelectronic applications. tandfonline.com The π-conjugated system of the pyrazole ring, when incorporated into a polymer chain, can facilitate charge transport. The ethyl and hexyl groups on the 4- and 5-positions of the pyrazole ring in the target molecule can enhance the solubility of the resulting polymer in organic solvents, which is a significant advantage for solution-based processing of electronic devices. google.com

The photophysical properties of pyrazole derivatives are of significant interest for optoelectronic materials. nih.gov They often exhibit fluorescence with high quantum yields and good photostability. nih.gov The specific emission and absorption characteristics can be tuned by altering the substituents on the pyrazole ring. The phenyl group at the 3-position is expected to contribute to the π-conjugation, influencing the HOMO-LUMO energy gap and thus the optical properties of the material. scilit.com

Table 2: Predicted Optoelectronic Properties of Polymers based on this compound

| Property | Predicted Characteristic | Rationale |

| Solubility | High in common organic solvents | Presence of ethyl and hexyl chains |

| Film-forming ability | Good | Enhanced processability due to solubility |

| HOMO-LUMO Gap | Tunable | Influenced by the degree of π-conjugation and substituents |

| Photoluminescence | Potential for blue or green emission | Based on studies of similar phenyl-substituted pyrazoles |

Photovoltaic Materials for Energy Conversion

The development of organic photovoltaic (OPV) devices relies on the design of novel electron-donating and electron-accepting materials. Pyrazole-based polymers have been investigated for their potential use in the active layer of solar cells. google.com The electron-rich nature of the pyrazole ring makes it a suitable component for donor materials in bulk heterojunction solar cells.

The performance of a photovoltaic material is intrinsically linked to its electronic energy levels (HOMO and LUMO) and its ability to absorb light in the solar spectrum. The substitution pattern of this compound allows for the fine-tuning of these properties. The alkyl chains can also influence the morphology of the active layer blend, which is a critical factor for efficient charge separation and transport. While direct data on polymers from this specific pyrazole is not available, research on analogous pyrazole-containing polymers suggests they can be promising components for organic solar cells. google.com

Catalytic Applications of this compound Derivatives

The versatility of the pyrazole scaffold extends to the realm of catalysis, where its derivatives have been successfully employed as ligands for transition metal catalysts and as organocatalysts. orientjchem.org

Ligand Design for Transition Metal Catalysis

The nitrogen atoms of the pyrazole ring in this compound can coordinate to a variety of transition metals, forming stable complexes that can act as catalysts for a wide range of organic transformations. researchgate.net The electronic and steric properties of the ligand can be systematically modified by the substituents on the pyrazole ring, allowing for the fine-tuning of the catalyst's activity and selectivity.

The phenyl group at the 3-position can influence the electronic properties of the metal center through inductive and resonance effects. The ethyl and hexyl groups at the 4- and 5-positions provide steric bulk, which can create a specific chiral environment around the metal center, potentially leading to enantioselective catalysis.

Table 3: Potential Catalytic Applications of Metal Complexes with this compound as a Ligand

| Catalytic Reaction | Potential Metal Center | Role of the Pyrazole Ligand |

| Cross-coupling reactions (e.g., Suzuki, Heck) | Pd, Ni | Stabilizes the active metal species and influences selectivity |

| Hydrogenation and transfer hydrogenation | Ru, Rh, Mn rsc.org | Modulates the electronic and steric environment of the metal |

| Oxidation reactions | Cu, Fe | Controls the redox potential and reactivity of the metal center |

| Polymerization | Ti, Zr | Influences the stereochemistry and properties of the resulting polymer |

Organocatalysis and Biocatalysis Considerations

In addition to serving as ligands for metal catalysts, pyrazole derivatives themselves can act as organocatalysts. chemistryviews.orgacs.org The Brønsted acidic N-H proton and the Lewis basic nitrogen atom of the pyrazole ring can participate in hydrogen bonding and other non-covalent interactions to activate substrates and facilitate chemical reactions.

While there is no specific literature on the organocatalytic activity of this compound, the general principles of organocatalysis suggest that it could potentially catalyze reactions such as aldol (B89426) and Michael additions. The substituents on the pyrazole ring would play a crucial role in modulating its acidity, basicity, and steric environment, thereby influencing its catalytic efficacy.

In the context of biocatalysis, pyrazole derivatives have been studied for their interactions with enzymes. The structural motif of this compound could serve as a template for the design of enzyme inhibitors or probes to study biological processes. The lipophilic alkyl chains could facilitate membrane permeability, a desirable feature for compounds targeting intracellular enzymes.

Nanoscale Material Integration and Functionalization

The field of nanotechnology offers significant opportunities for the application of novel organic molecules like this compound. The unique structural characteristics of this pyrazole derivative, including its aromatic phenyl group, and the alkyl chains (ethyl and hexyl groups), suggest its potential as a functional component in the development of advanced nanoscale materials. Research into the integration of pyrazole derivatives with nanomaterials is an emerging area, with potential applications ranging from electronics to sensing.

The functionalization of nanoparticles with organic ligands is a key technique to control their growth, prevent aggregation, and impart specific chemical or physical properties. The pyrazole ring in this compound, with its available nitrogen atoms, could act as an effective anchoring group for binding to the surface of metal or metal oxide nanoparticles. The phenyl group can contribute to the electronic properties and stability of the resulting nanocomposite material through π-π stacking interactions. Furthermore, the ethyl and hexyl groups can influence the solubility and dispersibility of the functionalized nanoparticles in various solvents, which is a critical factor for their processing and application.

While direct experimental data on the integration of this compound with nanoscale materials is not extensively documented, the known behavior of similar pyrazole-based ligands allows for the projection of its potential utility. For instance, related pyrazole compounds have been investigated for their ability to stabilize gold and silver nanoparticles, leading to materials with tailored optical and catalytic properties. The specific combination of substituents in this compound could offer a unique balance of electronic and steric effects, potentially leading to novel material properties.

Detailed Research Projections:

Further research in this area would likely focus on several key aspects of integrating this compound with nanomaterials:

Surface Modification of Nanoparticles: Investigating the use of this compound as a capping agent to control the size and shape of nanoparticles during their synthesis. The long hexyl chain could provide a significant steric barrier, preventing agglomeration and leading to highly stable nanoparticle dispersions.

Development of Nanocomposites: Exploring the incorporation of this pyrazole derivative into polymer matrices along with nanofillers to create nanocomposites with enhanced mechanical, thermal, or electrical properties. The pyrazole moiety could improve the interfacial adhesion between the polymer and the nanofiller.

Functionalization for Sensing Applications: Modifying the surface of conductive nanomaterials, such as carbon nanotubes or graphene, with this compound to create novel sensors. The pyrazole unit could act as a recognition site for specific analytes, leading to a measurable change in the electrical properties of the nanomaterial upon binding.

The following table outlines projected research findings based on the expected properties of this compound when integrated with nanoscale materials. It is important to emphasize that this data is hypothetical and serves to guide future experimental work.

| Nanomaterial | Projected Role of this compound | Potential Enhanced Property |

| Gold Nanoparticles (AuNPs) | Surface Ligand / Stabilizer | Enhanced stability in organic solvents; Tunable plasmonic properties |

| Silver Nanoparticles (AgNPs) | Capping and Reducing Agent | Control over particle size and morphology; Antimicrobial activity |

| Titanium Dioxide (TiO2) | Surface Sensitizer | Improved photocatalytic efficiency under visible light |

| Graphene Oxide (GO) | Functionalizing Agent | Increased dispersibility in non-polar solvents; Enhanced thermal stability |

The exploration of this compound in the realm of nanoscale material integration and functionalization holds considerable promise. Future research is necessary to fully elucidate the potential of this compound and to translate its unique chemical properties into tangible technological advancements in material science.

Future Research Directions and Emerging Trends for 4 Ethyl 5 Hexyl 3 Phenyl 1h Pyrazole

Integration of Artificial Intelligence and Machine Learning in Pyrazole (B372694) Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical and pharmaceutical research. premierscience.com For compounds like 4-ethyl-5-hexyl-3-phenyl-1H-pyrazole, these technologies offer the potential to dramatically accelerate the pace of discovery and optimization.

Key Applications of AI/ML in Pyrazole Research:

| Application Area | Description | Potential Impact on this compound |

| Predictive Modeling | AI algorithms can be trained on large datasets of known pyrazole derivatives to predict the biological activities and physicochemical properties of novel compounds. nih.gov | Faster identification of potential therapeutic applications for this compound and its analogues. |

| De Novo Drug Design | Generative AI models can design entirely new pyrazole structures with desired properties, exploring a vast chemical space that would be impossible to investigate through traditional methods alone. | Design of novel derivatives of this compound with enhanced efficacy or novel modes of action. |

| Synthesis Prediction | ML models can predict the most efficient synthetic routes for a target pyrazole, optimizing reaction conditions and improving yields. | More efficient and cost-effective production of this compound. |

| Virtual Screening | AI-powered virtual screening can rapidly screen vast libraries of compounds to identify those with a high probability of interacting with a specific biological target. nih.gov | Identification of new biological targets and potential therapeutic uses for this compound. |

Multi-Scale Modeling Approaches in Compound Design

To fully understand and predict the behavior of this compound, from its quantum mechanical properties to its macroscopic behavior, researchers are increasingly turning to multi-scale modeling. This approach bridges different levels of theory and simulation to create a more complete picture of a molecule's characteristics.

Levels of Multi-Scale Modeling:

| Modeling Scale | Focus | Information Gained |

| Quantum Mechanics (QM) | Electron distribution, bond energies, and reactivity. | Fundamental understanding of the electronic structure and reactivity of this compound. |

| Molecular Mechanics (MM) / Molecular Dynamics (MD) | Atomistic interactions, conformational changes, and binding affinities. nih.gov | Insights into how this compound interacts with biological macromolecules. |

| Coarse-Graining (CG) | Simulating large systems over long timescales by grouping atoms into larger "beads." | Understanding the self-assembly and macroscopic properties of materials containing this compound. |

| Continuum Models | Macroscopic properties such as fluid dynamics and heat transfer. | Predicting the bulk properties of formulations containing the compound. |

By combining these different modeling techniques, researchers can gain a holistic understanding of this compound. For instance, quantum mechanics can provide accurate parameters for molecular mechanics simulations, which in turn can inform coarse-grained models. This integrated approach is crucial for the rational design of new materials and therapeutic agents based on the pyrazole scaffold. rsc.org

Development of Novel Mechanistic Insights for Pyrazole Reactivity

A fundamental understanding of the reaction mechanisms governing the synthesis and reactivity of pyrazoles is essential for controlling the outcome of chemical transformations and designing more efficient synthetic routes. researchgate.net For this compound, future research will likely focus on elucidating the intricate details of its formation and subsequent reactions.

Recent studies have delved into the mechanistic pathways of pyrazole synthesis, including investigations into acid-promoted cyclocondensations and the regioselectivity of reactions between 1,3-dicarbonyl compounds and hydrazines. researchgate.netyoutube.com Advanced analytical techniques, coupled with computational chemistry, are enabling a more detailed understanding of transition states and reaction intermediates. For example, mechanistic studies of pyrazole formation through oxidation-induced N-N coupling of diazatitanacycles have provided valuable insights into this unconventional route to N-N bond formation. nih.govumn.edu

A deeper understanding of the reactivity of the pyrazole core in this compound will enable chemists to develop novel synthetic methodologies for its functionalization, leading to the creation of a diverse library of derivatives with potentially unique biological and material properties.

Sustainable and Green Chemistry Innovations in Pyrazole Synthesis

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including pyrazoles. nih.govbenthamdirect.com Future research on the synthesis of this compound will undoubtedly prioritize the development of more environmentally benign and sustainable methods.

Key Green Chemistry Strategies for Pyrazole Synthesis:

| Green Chemistry Principle | Application in Pyrazole Synthesis |

| Use of Greener Solvents | Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids. researchgate.net |

| Catalysis | Employing reusable and non-toxic catalysts to improve reaction efficiency and reduce waste. |

| Energy Efficiency | Utilizing alternative energy sources such as microwave irradiation and ultrasound to reduce reaction times and energy consumption. benthamdirect.com |

| Solvent-Free Reactions | Conducting reactions in the absence of a solvent to minimize waste. tandfonline.com |

| Multicomponent Reactions | Combining multiple starting materials in a single step to increase efficiency and reduce the number of synthetic steps. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.